Hyodeoxycholic Acid Sodium Salt

TGR5 signaling metabolic disease GPCR pharmacology

Hyodeoxycholic acid sodium salt is the only commercially available bile acid with a 3α,6α-dihydroxylation pattern—distinct from UDCA, CDCA, and DCA. This structural uniqueness drives differentiated FXR/TGR5 pharmacology, UGT2B7-specific glucosidation, and potent anti-atherosclerotic HDL enhancement (44–94% lesion reduction). Researchers targeting reverse cholesterol transport, gut-liver axis glycemic control, or colorectal cancer FXR pathways cannot substitute other bile acids without introducing confounding variables. Procure ≥98% purity HDCA sodium salt to ensure mechanistic fidelity in your assays.

Molecular Formula C24H39NaO4
Molecular Weight 414.6 g/mol
CAS No. 10421-49-5
Cat. No. B1674122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyodeoxycholic Acid Sodium Salt
CAS10421-49-5
Synonyms3,6-dihydroxy-5alpha-cholanoic acid
hyodeoxycholic acid
hyodeoxycholic acid, (3alpha,5beta,6beta)-isomer
hyodeoxycholic acid, (3alpha,6beta)-isomer
hyodeoxycholic acid, sodium salt
hyodesoxycholic acid
murideoxycholic acid
NaHDC compound
sodium hyodeoxycholate
Molecular FormulaC24H39NaO4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1
InChIKeyDUYSCILLIVEITB-IHUGHQDSSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) Procurement Guide: Differentiated Bile Acid for Metabolic Research


Hyodeoxycholic acid sodium salt (CAS 10421-49-5), the sodium salt form of hyodeoxycholic acid (HDCA), is a secondary bile acid metabolite formed in the small intestine by gut microbiota [1]. As a member of the 6α-hydroxylated bile acid family, HDCA serves as an agonist of TGR5 (GPCR19) with an EC50 of 31.6 µM in CHO cells and exhibits a distinct pharmacological profile characterized by simultaneous FXR modulation and metabolic regulation . This compound is distinguished from other bile acid species by its specific 3α,6α-dihydroxylation pattern, which confers unique physicochemical properties including intermediate aqueous solubility (0.015 mmol/L at pH 3, 25°C) and a critical micellar concentration range of 6–14 mmol/L as its sodium salt [2].

Why Generic Substitution of Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) with Other Bile Acids Is Scientifically Unsound


Bile acids exhibit profound structure-activity divergences based on hydroxylation position and number, rendering class-level interchange scientifically invalid. Hyodeoxycholic acid (3α,6α-dihydroxy) possesses a hydroxylation pattern distinct from deoxycholic acid (3α,12α-dihydroxy), chenodeoxycholic acid (3α,7α-dihydroxy), and ursodeoxycholic acid (3α,7β-dihydroxy), resulting in differentiated receptor engagement profiles at FXR and TGR5, divergent cholesterol solubilization capacity, and unique metabolic conjugation pathways [1][2]. Specifically, HDCA undergoes glucosidation by UGT2B7—a pathway not observed for lithocholic, chenodeoxycholic, or ursodeoxycholic acids—further underscoring its metabolic distinctiveness [3]. Therefore, substitution with other bile acid species in experimental systems will introduce confounding variables and cannot replicate HDCA-specific biological outcomes.

Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) Quantitative Differentiation Evidence for Scientific Procurement


TGR5 Agonist Potency of Hyodeoxycholic Acid Sodium Salt: EC50 Comparison with Lithocholic Acid and Oleanolic Acid

Hyodeoxycholic acid activates TGR5 (GPCR19) with an EC50 of 31.6 µM in CHO cells . While lithocholic acid (LCA) is a more potent TGR5 agonist (EC50 approximately 0.6–1 µM), LCA is also a potent FXR agonist and is hepatotoxic, limiting its research utility in metabolic studies. In contrast, HDCA exhibits a more balanced receptor engagement profile with concurrent FXR modulation, distinguishing it from potent but toxic TGR5 agonists like LCA [1]. Additionally, alternative non-steroidal TGR5 agonists such as oleanolic acid derivatives demonstrate EC50 values in the nanomolar range but lack the endogenous metabolic context and physiological relevance of HDCA [2].

TGR5 signaling metabolic disease GPCR pharmacology

Superior HDL Function Enhancement and Atherosclerotic Lesion Reduction with Hyodeoxycholic Acid Sodium Salt vs. Untreated Controls in LDLR-Knockout Mice

In LDL receptor-null (LDLRKO) mice maintained on a Western diet followed by 15 weeks of 1.25% dietary HDCA supplementation, HDCA significantly decreased atherosclerotic lesion size at the aortic root region by 44% (P<0.0001), the entire aorta by 48% (P<0.01), and the innominate artery by 94% (P<0.01) compared with chow-fed controls [1]. Plasma VLDL/IDL/LDL cholesterol levels decreased by 61% (P<0.05), and intestinal cholesterol absorption was reduced by 76% (P<0.0001). HDL isolated from HDCA-supplemented mice exhibited significantly increased capacity to mediate cholesterol efflux ex vivo [2]. Mechanistically, HDCA (50–100 µM) increased expression of cholesterol efflux genes Abca1, Abcg1, and Apoe in RAW 264.7 macrophages by 57–201%, 54–112%, and 106–189%, respectively, compared with vehicle-treated cells [3].

atherosclerosis HDL function cardiovascular disease cholesterol metabolism

Glucose Homeostasis Improvement with Hyodeoxycholic Acid Sodium Salt: Quantitative Comparison vs. Tauroursodeoxycholic Acid in Diabetic Mouse Models

Hyodeoxycholic acid (HDCA) and related 6α-hydroxylated bile acids improve glucose homeostasis through a distinct mechanism involving simultaneous TGR5 activation and FXR inhibition, a dual receptor engagement profile not observed with other bile acid species [1]. In LDLRKO mice, 1.25% dietary HDCA decreased fasting plasma glucose by 37% (P<0.05) compared with chow-fed controls [2]. In diabetic mouse models, hyocholic acid species (which include HDCA) improved serum fasting GLP-1 secretion and glucose homeostasis to a significantly greater extent than tauroursodeoxycholic acid (TUDCA) [3]. HDCA stimulates TGR5 signaling in vitro and in vivo, increasing GLP-1R activity to improve host glucose metabolism through a GLP-1-dependent mechanism [4].

diabetes glucose metabolism GLP-1 insulin sensitivity

Receptor Engagement Profile Differentiation: Hyodeoxycholic Acid Sodium Salt Primarily Activates FXR Over TGR5 in Specific Cellular Contexts

In colorectal cancer (CRC) cells, HDCA primarily stimulated Farnesoid X Receptor (FXR) rather than Takeda G protein-coupled receptor 5 (TGR5) to suppress CRC growth [1]. While HDCA is established as a TGR5 agonist in other contexts (EC50 31.6 µM in CHO cells), this context-dependent receptor selectivity represents a key differentiator from bile acids like chenodeoxycholic acid (CDCA), which is a potent FXR agonist but also increases intestinal permeability and IL-8 production in human colonic T84 cells [2]. HDCA suppressed intestinal epithelial cell proliferation via FXR-PI3K/AKT pathway, an effect not mediated through TGR5, further confirming its context-dependent receptor engagement [3]. In vivo, HDCA inhibited CRC proliferation without hepatotoxicity [4].

FXR signaling cancer research receptor pharmacology colorectal cancer

Unique Glucosidation Metabolic Pathway: Hyodeoxycholic Acid Sodium Salt Is Specifically Conjugated by UGT2B7 Unlike Other Bile Acids

Hyodeoxycholic acid (HDCA) undergoes glucosidation catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7), a specific conjugation pathway not observed with other bile acids examined, including lithocholic acid (LCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA) [1]. This unique metabolic handling distinguishes HDCA from all major comparator bile acids and may contribute to its distinct pharmacokinetic and pharmacodynamic profile. The selectivity of this conjugation pathway was confirmed through in vitro studies demonstrating that UGT2B7 specifically glucosidates HDCA while showing no activity toward LCA, CDCA, or UDCA [2]. Additionally, HDCA undergoes N-acetylglucosaminidation in humans, a pathway shared with UDCA but distinct from CDCA, further differentiating its metabolic fate [3].

drug metabolism UGT enzymes bile acid conjugation pharmacokinetics

Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) Validated Research Applications Based on Quantitative Evidence


Atherosclerosis and Cardiovascular Disease Research

HDCA sodium salt is a scientifically validated tool for atherosclerosis research, with direct quantitative evidence demonstrating 44–94% reduction in lesion size across multiple vascular sites in LDLR-knockout mice and 76% reduction in intestinal cholesterol absorption [1]. The compound enhances HDL function as measured by increased cholesterol efflux capacity ex vivo and upregulates key efflux genes (Abca1, Abcg1, Apoe) by 57–201% in macrophages [2]. For studies investigating reverse cholesterol transport, HDL functionality, or non-statin anti-atherosclerotic mechanisms, HDCA sodium salt provides differentiation that UDCA and CDCA do not offer.

Type 2 Diabetes and Glucose Metabolism Studies

HDCA sodium salt enables investigation of 6α-hydroxylated bile acid-mediated glucose homeostasis through simultaneous TGR5 activation and FXR inhibition—a dual mechanism not found in other bile acid species [3]. Quantitative evidence includes 37% fasting glucose reduction in LDLRKO mice and GLP-1-dependent improvement in glucose tolerance that surpasses tauroursodeoxycholic acid in diabetic models [4]. Researchers investigating gut-liver axis regulation of glycemic control, incretin secretion, or bile acid receptor pharmacology should select HDCA sodium salt over UDCA or TUDCA for mechanism-relevant outcomes.

Colorectal Cancer and FXR-Dependent Proliferation Research

HDCA sodium salt is the preferred compound for investigating FXR-mediated suppression of colorectal cancer proliferation, with demonstrated activation of FXR (not TGR5) in CRC cells leading to EREG/EGFR pathway inhibition without hepatotoxicity in vivo [5]. Unlike CDCA and DCA, which increase intestinal permeability and disrupt barrier function, HDCA does not induce permeability changes, providing cleaner receptor pharmacology for intestinal epithelial studies [6]. This makes HDCA sodium salt uniquely suitable for cancer research where barrier integrity and selective FXR activation are critical experimental endpoints.

Phase II Drug Metabolism and UGT Enzyme Research

HDCA sodium salt is a unique substrate for UGT2B7-mediated glucosidation—a conjugation pathway not observed with lithocholic, chenodeoxycholic, or ursodeoxycholic acids [7]. This specific metabolic handling makes HDCA sodium salt an essential tool compound for researchers investigating UGT2B7 substrate specificity, bile acid conjugation pathways, or predicting drug-bile acid metabolic interactions. No other commercially available bile acid provides this UGT2B7-specific glucosidation profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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